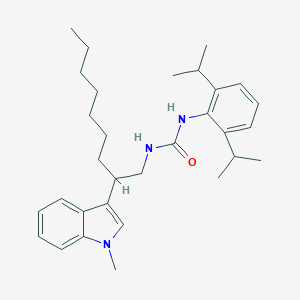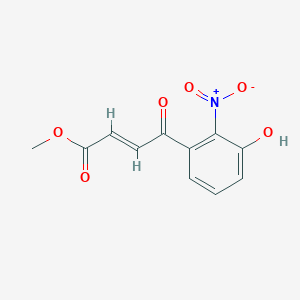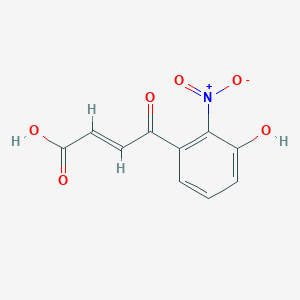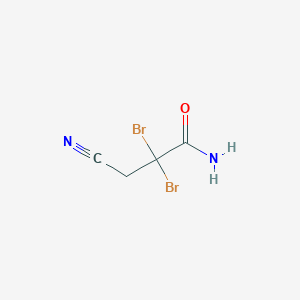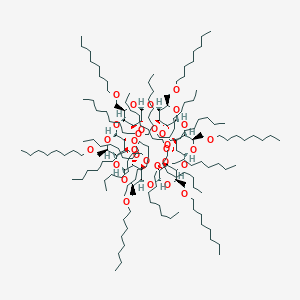
8-Dechloro-9-chloro-N-methyl Desloratadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Dechloro-9-chloro-N-methyl Desloratadine is a Loratadine impurity . It is an isomer of N-Methyl Desloratadine with antianaphylactic and antihistaminic activity .
Molecular Structure Analysis
The molecular formula of 8-Dechloro-9-chloro-N-methyl Desloratadine is C20H21ClN2 . The exact mass is 310.1236763 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Dechloro-9-chloro-N-methyl Desloratadine include a molecular weight of 310.8 g/mol . The compound has a complexity of 425 and a topological polar surface area of 24.9 Ų .Applications De Recherche Scientifique
Pharmacologic Profile and Applications
8-Dechloro-9-chloro-N-methyl Desloratadine, as a derivative of desloratadine, inherits the pharmacologic profile that offers notable benefits in histamine H1-receptor binding potency and H1 selectivity. Desloratadine, used in treating allergic rhinitis and chronic urticaria, demonstrates no significant adverse events even at high doses and is nonsedating, devoid of antimuscarinic effects, and exhibits novel antiallergic and anti-inflammatory properties, which might be relevant to its clinical efficacy (Henz, 2001).
Safety and Pharmacokinetics
Research on desloratadine has also touched upon its safety and pharmacokinetics, highlighting its favorable sedation profile and efficacy in treating allergic rhinitis (AR) and chronic idiopathic urticaria (CIU). Despite phenotypic polymorphism in its metabolism, increased exposure in poor metabolisers of desloratadine does not alter its safety and tolerability profile, underscoring its broad application in allergic disease treatment without significant concerns over cardiovascular safety (Prenner et al., 2006).
Environmental Persistence and Behavior
Beyond its medical applications, studies on related compounds like Dechlorane Plus (DP) have shown global ubiquity and environmental persistence, indicating a potential environmental impact. While not directly about 8-Dechloro-9-chloro-N-methyl Desloratadine, research on DP and its analogs underscores the importance of understanding the environmental behaviors of chlorinated compounds used in medical and industrial applications. These studies have confirmed DP's global presence, suggesting similar compounds may also persist and bioaccumulate, necessitating further research to assess exposures and toxicological effects (Wang et al., 2016; Sverko et al., 2011).
Anti-Inflammatory and Antiallergic Properties
The anti-inflammatory and antiallergic properties of desloratadine, from which 8-Dechloro-9-chloro-N-methyl Desloratadine is derived, have been emphasized, reflecting on its role in allergic reaction management. Histamine interaction with H1-receptors, which are suppressed by desloratadine, illustrates its mechanism in moderating immune and endothelial responses in allergic inflammation. This suppression, alongside the drug's inhibition of inflammatory mediators and cytokines, points to its significant potential in anti-inflammatory therapy (Canonica & Blaiss, 2011).
Propriétés
IUPAC Name |
14-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2/c1-23-11-8-15(9-12-23)19-18-13-17(21)7-6-14(18)4-5-16-3-2-10-22-20(16)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLOLUGQOGHZRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546059 |
Source


|
| Record name | 9-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Dechloro-9-chloro-N-methyl Desloratadine | |
CAS RN |
38092-88-5 |
Source


|
| Record name | 9-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)
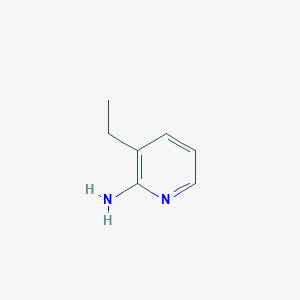

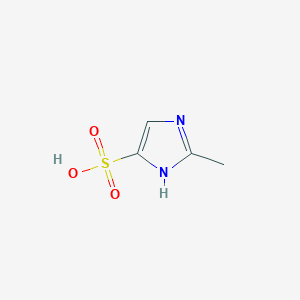
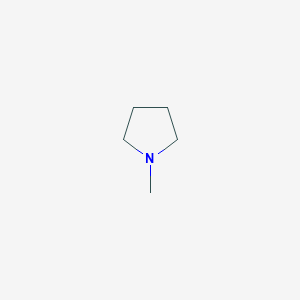
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)
![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)
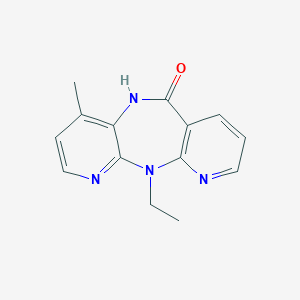
![methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate](/img/structure/B122494.png)
